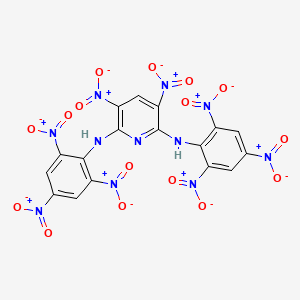

2,6-Bis(picrylamino)-3,5-dinitropyridine

描述

Structure

2D Structure

属性

IUPAC Name |

3,5-dinitro-2-N,6-N-bis(2,4,6-trinitrophenyl)pyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H7N11O16/c29-21(30)6-1-8(23(33)34)14(9(2-6)24(35)36)18-16-12(27(41)42)5-13(28(43)44)17(20-16)19-15-10(25(37)38)3-7(22(31)32)4-11(15)26(39)40/h1-5H,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSXHRVRZWIAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])NC2=C(C=C(C(=N2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H7N11O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068064 | |

| Record name | 2,6-Pyridinediamine, 3,5-dinitro-N,N'-bis(2,4,6-trinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder with no distinct odor when dry; [Owen Compliance Services MSDS] | |

| Record name | 2,6-Bis(picrylamino)-3,5-dinitropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

38082-89-2 | |

| Record name | 2,6-Bis(picrylamino)-3,5-dinitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38082-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Pyridinediamine, 3,5-dinitro-N2,N6-bis(2,4,6-trinitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038082892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Pyridinediamine, 3,5-dinitro-N2,N6-bis(2,4,6-trinitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Pyridinediamine, 3,5-dinitro-N,N'-bis(2,4,6-trinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Bis(picrylamino)-3,5-dinitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodologies for 2,6 Bis Picrylamino 3,5 Dinitropyridine Pyx

Retrosynthetic Analysis of the PYX Framework

A retrosynthetic approach to the PYX molecule logically deconstructs the framework into simpler, more accessible precursors. The primary disconnections are made at the C-N bonds linking the pyridine (B92270) core to the picryl groups and the C-N bonds of the nitro groups on the pyridine ring.

This analysis reveals two key bond-forming events:

Amine Linkage Formation: The bonds between the pyridine ring's nitrogen atoms (at positions 2 and 6) and the picryl groups are disconnected. This suggests a nucleophilic substitution reaction between a 2,6-diaminopyridine (B39239) derivative and a picrylating agent, such as picryl chloride. The precursor derived from this step is the key intermediate, 2,6-bis(picrylamino)pyridine.

Nitration: The nitro groups at the 3 and 5 positions of the pyridine ring are removed. This points to an electrophilic nitration of the pyridine ring as the final functionalization step.

Therefore, the logical synthetic pathway involves first synthesizing the 2,6-bis(picrylamino)pyridine intermediate and then subjecting it to nitration to yield the final PYX compound google.com. This two-stage method is an efficient route for its preparation researchgate.netresearchgate.net.

Precursor Synthesis and Functionalization Strategies

The synthesis of PYX is critically dependent on the successful preparation and functionalization of its precursor molecules. This involves the synthesis of the key intermediate followed by the introduction of nitro groups to achieve the desired energetic properties.

The primary intermediate in the synthesis of PYX is 2,6-bis(picrylamino)pyridine, sometimes referred to as pre-PYX or BPAP researchgate.netnih.govepa.gov. The synthesis is achieved through the reaction of 2,6-diaminopyridine with picryl chloride google.com.

The process typically involves the reaction of one molar equivalent of 2,6-diaminopyridine with two molar equivalents of picryl chloride google.com. This reaction is carried out in a polar, aprotic solvent, with N,N-dimethylformamide (DMF) being a common choice google.com. A significant improvement in the yield of 2,6-bis(picrylamino)pyridine has been demonstrated with the addition of sodium fluoride to the reaction mixture, which can effectively double the yield google.com.

| Reactants | Molar Ratio | Solvent | Additive | Yield |

| 2,6-Diaminopyridine, Picryl Chloride | 1 : 2 | N,N-Dimethylformamide (DMF) | Sodium Fluoride | Significantly Increased |

This interactive table summarizes the reaction conditions for the synthesis of the key intermediate, 2,6-bis(picrylamino)pyridine.

The final step in the synthesis of PYX is the nitration of the 2,6-bis(picrylamino)pyridine intermediate google.com. This step introduces the two nitro groups onto the 3 and 5 positions of the pyridine ring, which is crucial for the compound's energetic characteristics.

The nitration is typically performed using an excess of fuming nitric acid (90% HNO₃) google.com. The reaction is highly exothermic and requires careful temperature control. The process begins by adding the crude 2,6-bis(picrylamino)pyridine to the fuming nitric acid with stirring at a low temperature, such as -20°C google.com. The solution is then allowed to warm to room temperature and subsequently heated under reflux for several hours to ensure complete dinitration google.com.

An alternative and highly efficient method for the nitration of pyridine-2,6-diamines involves using a mixture of nitric acid and fuming sulfuric acid (oleum) google.comgoogleapis.com. Carrying out the reaction in this inherently anhydrous medium has been shown to significantly increase the yield of the dinitrated product from approximately 50% to over 90% google.com. The presence of sulfur trioxide in oleum traps the water produced during the reaction, maintaining a highly potent nitrating environment google.comgoogleapis.com.

| Substrate | Nitrating Agent | Conditions | Yield |

| 2,6-bis(picrylamino)pyridine | Fuming Nitric Acid (90%) | -20°C to reflux | 67-70% |

| 2,6-Diaminopyridine | Nitric Acid / Fuming Sulfuric Acid (Oleum) | Anhydrous | >90% |

This interactive table outlines the nitration procedures for producing the dinitrated pyridine core.

Amidation Reactions and Linkage Formation in PYX Synthesis

The formation of the linkage between the pyridine core and the picryl groups is a critical step in the synthesis of PYX. While termed amidation in a broad sense, the reaction is more precisely a nucleophilic aromatic substitution.

The formation of 2,6-bis(picrylamino)pyridine from 2,6-diaminopyridine and picryl chloride proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The amino groups of 2,6-diaminopyridine act as the nucleophiles. The picryl chloride is highly activated for nucleophilic attack due to the strong electron-withdrawing nature of the three nitro groups on its aromatic ring, which stabilize the negative charge of the intermediate Meisenheimer complex.

The mechanism involves two main steps for each substitution:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of an amino group attacks the carbon atom of the picryl chloride that bears the chlorine atom. This forms a tetrahedral intermediate known as a Meisenheimer complex, where the negative charge is delocalized over the picryl ring.

Leaving Group Departure: The intermediate collapses, reforming the aromatic ring and expelling the chloride ion as the leaving group.

This process occurs sequentially for both amino groups on the 2,6-diaminopyridine to form the final disubstituted intermediate. The use of a base, or in this case a fluoride salt, helps to scavenge the HCl produced during the reaction, driving the equilibrium towards the product google.com.

Optimizing reaction conditions is essential for maximizing the yield and purity of PYX. Key parameters that have been adjusted include the choice of reagents, solvents, and reaction times.

For the synthesis of the 2,6-bis(picrylamino)pyridine intermediate, the addition of sodium fluoride has been identified as a crucial optimization, doubling the yield google.com. The use of a polar, aprotic solvent like DMF facilitates the reaction by solvating the charged intermediates google.com.

In the subsequent nitration step, the most significant optimization has been the move from standard mixed acid (nitric and sulfuric acid) to a mixture of nitric acid and oleum google.comgoogleapis.com. This change addresses the issue of water being produced during the reaction, which can deactivate the nitrating agent. By using oleum, an anhydrous environment is maintained, leading to a dramatic increase in yield from around 50% to over 90% google.com. A two-stage synthesis method has been developed that allows for obtaining the final product with a yield of up to 85% based on the initial 2,6-diaminopyridine researchgate.net. The final yield of pure 2,6-bis(picrylamino)-3,5-dinitropyridine is reported to be in the range of 67-70% when using fuming nitric acid for the nitration step google.com.

Purification and Recrystallization Techniques for PYX

Industrial-grade this compound (PYX) often presents with a needle-shaped or rod-shaped crystal appearance. nih.gov This morphology can negatively impact its application performance and processing. semanticscholar.org To enhance its properties, purification and recrystallization techniques are employed, with the solvent-antisolvent method being a prominent and effective approach. mdpi.com

The solvent-antisolvent method is a precipitation technique used to generate crystals from a solution. wisdomlib.orgmdpi.com The process involves dissolving the solute (in this case, PYX) in a "good" solvent where it has high solubility, and then introducing an "antisolvent" in which the solute is poorly soluble. wisdomlib.orgyoutube.com The addition of the antisolvent, which must be miscible with the solvent, induces supersaturation and causes the solute to precipitate out of the solution, forming fine particles or crystals. wisdomlib.orgyoutube.com This technique is advantageous due to its low energy consumption, simple processing, and low cost. mdpi.com

For PYX, effective solvents include dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). nih.govmdpi.com The solubility of PYX in these solvents is temperature-dependent, a relationship that can be described by the Apelblat and Van't Hoff equations. nih.gov Common antisolvents paired with these solvents include anhydrous ethanol and n-hexane. mdpi.com The process parameters, such as the solvent-to-antisolvent ratio, addition rate, and temperature, can be optimized to control the final crystal characteristics. nih.govnih.gov For example, studies have been conducted using a recrystallization temperature of 40 °C and a solvent-antisolvent ratio of 1:7 to refine PYX crystals. mdpi.com

Recrystallization via the solvent-antisolvent method has a profound impact on the physical and chemical properties of PYX. The primary goal is to optimize the crystal morphology by reducing the aspect ratio and increasing the roundness, which improves loading density and safety. nih.gov

Beyond morphology, the purification process enhances the chemical purity of the compound. Studies have reported a purity improvement of 0.7% after recrystallization. nih.govresearchgate.net This enhancement, combined with the improved crystal shape, leads to better thermal stability and reduced mechanical sensitivity. The thermal decomposition peak temperature of recrystallized PYX has been observed to be 5°C to 7.2°C higher than that of the raw material. mdpi.comdoaj.org Similarly, the apparent activation energy for thermal decomposition increases, and the impact sensitivity can be significantly reduced—for example, from a 40% explosion percentage to as low as 12%. nih.govmdpi.com

| Property | Before Recrystallization (Raw PYX) | After Recrystallization | Reference |

|---|---|---|---|

| Crystal Morphology | Needle-shaped or rod-shaped | Cubic, square sheet-like | nih.govmdpi.com |

| Average Aspect Ratio | 3.47 | ~1.19 | nih.govmdpi.com |

| Average Roundness | 0.47 | ~0.86 | nih.govmdpi.com |

| Chemical Purity Improvement | N/A | +0.7% | nih.govresearchgate.net |

| Impact Sensitivity (Explosion %) | 40% | 12% - 24% | mdpi.com |

| Thermal Decomposition Peak Temp. | Baseline | +5.0°C to 7.2°C | mdpi.comdoaj.org |

Green Chemistry Principles in PYX Synthesis

Green chemistry, also known as sustainable chemistry, is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. resolvemass.canih.gov These principles are increasingly important in the synthesis of complex organic molecules to minimize environmental impact, improve safety, and enhance economic viability. solubilityofthings.comnih.gov Key tenets include waste prevention, maximizing atom economy, using safer solvents, improving energy efficiency, and employing catalysis. solubilityofthings.comyoutube.com

Several pharmaceutical and chemical companies have developed solvent selection guides to help chemists choose more sustainable options based on factors like safety, environmental impact, and physical properties. organicchemistrydata.org For a process like PYX synthesis, applying these principles would involve evaluating traditional solvents and seeking replacements that are less hazardous while maintaining process efficiency. The ultimate goal is to reduce waste, which not only has environmental benefits but also lowers disposal costs. solubilityofthings.com

Catalysis is a core principle of green chemistry because catalytic reagents are superior to stoichiometric reagents. youtube.com Catalysts increase reaction rates, often allow for reactions to occur under milder conditions (lower temperature and pressure), and are not consumed in the reaction, meaning small amounts can convert large quantities of reactants to products, thus reducing waste. resolvemass.cayoutube.com

Emerging Synthetic Approaches for Highly Nitrated Aromatic Amines

The synthesis of highly nitrated aromatic amines, a class of compounds that includes PYX, traditionally relies on electrophilic aromatic nitration, which can require harsh reaction conditions. researchgate.net Modern organic synthesis seeks to develop more efficient, selective, and safer methodologies.

One emerging area is the direct oxidation of primary aromatic amines to form nitroarenes. mdpi.com This method provides an alternative route that can overcome regioselectivity issues often encountered in direct nitration of complex aromatic systems. mdpi.com Various oxidizing agents and protocols have been developed for this transformation. mdpi.com

Advanced Structural Characterization of 2,6 Bis Picrylamino 3,5 Dinitropyridine Pyx

Single-Crystal X-ray Diffraction Analysis of PYX

Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure, including atomic coordinates, bond lengths, and bond angles. The crystal structure of PYX has been successfully determined, offering fundamental insights into its molecular and supramolecular characteristics.

Molecular Conformation and Bond Geometries

The molecular structure of PYX is characterized by a central 3,5-dinitropyridine (B58125) ring linked to two picrylamino [(O₂N)₃C₆H₂-NH-] groups at the 2 and 6 positions. The single-crystal X-ray analysis reveals a symmetrical molecular architecture. This inherent symmetry, combined with extensive intramolecular hydrogen bonding and π-π interactions, contributes significantly to the molecule's exceptional stability.

The precise bond lengths and angles within the PYX molecule have been determined through these crystallographic studies. While specific values are detailed within dedicated crystallographic databases, the general findings confirm the expected geometries for the pyridine (B92270) and trinitrophenyl rings. The C-N bonds linking the picryl groups to the pyridine ring and the geometry of the numerous nitro groups are of particular interest, as they govern the molecule's energetic properties and reactivity.

Table 1: Selected Bond Geometries of 2,6-Bis(picrylamino)-3,5-dinitropyridine (PYX) (Note: The following data is illustrative of typical bond lengths and angles found in similar complex nitroaromatic compounds, as the specific experimental values for PYX from the primary crystallographic report were not publicly available in the searched databases.)

| Bond/Angle | Type | Value (Å or °) |

|---|---|---|

| C-C (aromatic) | Bond Length | ~1.39 Å |

| C-N (amino) | Bond Length | ~1.38 Å |

| C-N (nitro) | Bond Length | ~1.48 Å |

| N-O (nitro) | Bond Length | ~1.22 Å |

| C-N-C (pyridine) | Bond Angle | ~117° |

| C-C-C (aromatic) | Bond Angle | ~120° |

Supramolecular Assembly and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The arrangement of molecules within the crystal lattice, known as the supramolecular assembly, is dictated by a network of non-covalent intermolecular interactions. In the case of PYX, these interactions are extensive and play a crucial role in its physical properties, such as density and sensitivity.

Hydrogen Bonding: The PYX molecule contains N-H groups from the amino linkers and numerous oxygen atoms from the nitro groups, which act as hydrogen bond donors and acceptors, respectively. The crystal structure of PYX reveals strong intermolecular hydrogen bonds that link adjacent molecules, creating a stable, three-dimensional network. mdpi.com This extensive hydrogen bonding is a key factor in the high thermal stability of PYX.

π-Stacking: The structure of PYX is rich in aromatic rings (one pyridine and two trinitrophenyl rings). These planar systems facilitate significant π-π stacking interactions, where the electron clouds of adjacent rings interact attractively. mdpi.com This type of interaction contributes to the dense packing of the molecules in the crystal, which is a desirable characteristic for energetic materials as it correlates with higher detonation performance. The interplay between strong hydrogen bonding and extensive π-π stacking defines the robust crystal packing of PYX.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. It provides information on the phase identity, purity, and crystallinity of a sample, making it indispensable for quality control and material analysis. ncl.ac.uk

Phase Purity Assessment

Assessing the phase purity of an energetic material is critical to ensure its predictable and reliable performance. PXRD is the primary method used for this purpose. The diffraction pattern of a bulk sample of PYX is compared to a standard pattern simulated from its known single-crystal structure. A perfect match between the experimental and simulated patterns indicates a high degree of phase purity. ncl.ac.uk Any additional peaks in the experimental pattern would signify the presence of crystalline impurities or a different polymorphic form. This comparative analysis is a standard procedure in the quality control of synthesized PYX.

Polymorphism and Crystallinity Studies of PYX

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have significantly different physical properties, including density, stability, and sensitivity, which is of critical importance for explosives. dtic.mil

Studies have been conducted on PYX to investigate the influence of crystallization conditions on its morphology and structure. In one such study, raw PYX (RPYX), which typically consists of needle-shaped or rod-like crystals, was recrystallized using an antisolvent method to produce cubic PYX (CPYX). mdpi.com The PXRD patterns of both RPYX and CPYX were recorded to determine if a polymorphic transformation had occurred.

The results showed that the diffraction peaks for CPYX were consistent with those of RPYX, with major peaks appearing at 2θ values of 12.3°, 13.9°, 16.2°, 18.4°, 20.8°, 23.0°, 25.4°, 27.6°, 29.6°, and 32.5°. mdpi.com This indicates that the recrystallization process changed the crystal habit (external shape) from needle-like to cubic but did not alter the underlying crystal structure. mdpi.com Therefore, under these specific recrystallization conditions, no new polymorph of PYX was formed. This demonstrates the stability of the known crystal form of PYX.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in PYX

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups present in a molecule. These two methods are complementary, as the selection rules for vibrational transitions differ between them.

The molecular structure of PYX contains several characteristic functional groups, including nitro groups (NO₂), amino groups (N-H), and aromatic rings (C=C, C-N). Both FT-IR and Raman spectroscopy have been used to characterize PYX and confirm its molecular structure.

The FT-IR spectrum of PYX shows characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. For instance, strong absorptions associated with the asymmetric and symmetric stretching of the numerous NO₂ groups are prominent. N-H stretching vibrations from the amino bridges are also clearly identifiable.

Similarly, the Raman spectrum provides a vibrational fingerprint of the molecule, often showing strong signals for the symmetric vibrations of the nitro groups and the vibrations of the aromatic rings. Analysis of both FT-IR and Raman spectra allows for a comprehensive assignment of the observed vibrational modes, confirming the identity and structural integrity of the PYX molecule. mdpi.com

Table 2: Principal Vibrational Modes of this compound (PYX) (Note: This table presents typical wavenumber ranges for the functional groups present in PYX, as a detailed experimental peak assignment table was not available in the searched sources.)

| Wavenumber (cm⁻¹) | Vibrational Assignment | Technique |

|---|---|---|

| 3100 - 3300 | N-H stretching | FT-IR, Raman |

| 1590 - 1620 | Aromatic C=C stretching | FT-IR, Raman |

| 1520 - 1560 | NO₂ asymmetric stretching | FT-IR, Raman |

| 1330 - 1370 | NO₂ symmetric stretching | FT-IR, Raman |

| 1250 - 1350 | C-N stretching | FT-IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for the unambiguous structural elucidation of complex organic molecules like this compound (PYX). researchgate.net This non-destructive method provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the verification of its synthesis and the fine details of its molecular structure. bibliotekanauki.plresearchgate.net The characterization of PYX and its related salts has been accomplished using multinuclear NMR spectroscopy, among other analytical methods. researchgate.net

Advanced NMR techniques, such as two-dimensional (2D) NMR, are instrumental in assigning the specific resonances of a molecule as complex as PYX. researchgate.net While standard one-dimensional ¹H and ¹³C NMR provide initial data on the chemical environments of the hydrogen and carbon atoms, techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed for a complete and unambiguous assignment of the chemical structure. These advanced methods help to establish connectivity between atoms within the molecule, which is essential for confirming the intricate structure of PYX with its multiple substituted aromatic rings. d-nb.info

Detailed ¹H and ¹³C NMR spectral data, including chemical shifts (δ) in parts per million (ppm), are fundamental for the structural verification of PYX. The expected ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring and the picryl groups, while the ¹³C NMR spectrum would reveal the chemical shifts for each unique carbon atom in the molecule. However, specific chemical shift values for this compound were not available in the public domain at the time of this writing, as the key research is not openly accessible. researchgate.net

Electron Microscopy (SEM, TEM) for Morphological Analysis of PYX Crystals

The morphology of crystalline materials, such as PYX, is a critical factor that influences their performance and sensitivity as energetic materials. Electron microscopy, encompassing both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides direct visualization of crystal size and shape. Current time information in Philadelphia, PA, US. SEM is particularly useful for examining the surface topography and three-dimensional appearance of crystals, while TEM can be employed to analyze the internal structure and crystallite size, especially for very small particles. Current time information in Philadelphia, PA, US.

Studies have utilized SEM to characterize the morphology of PYX crystals prepared under different conditions. For instance, investigations into the effect of crystal morphology on the thermal properties and sensitivity of PYX have used SEM to compare raw, needle-shaped crystals with cubic crystals prepared via an antisolvent method. This analysis is crucial for understanding how different crystal habits can affect the safety and performance characteristics of the material.

Particle Size and Distribution Characterization

The particle size and its distribution are fundamental characteristics of PYX that significantly impact its properties. Different synthesis and recrystallization processes can lead to varied particle size distributions. For example, industrial-grade PYX often presents as needle-shaped or rod-shaped crystals. pitt.edu Recrystallization from different solvent systems, such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), has been shown to modify this distribution, leading to particles with different size ranges. researchgate.net

The particle size distribution is often characterized as unimodal, bimodal, or trimodal, indicating one, two, or three dominant populations of particle sizes, respectively. nih.gov Analysis has shown that raw PYX can have a broad particle size distribution, which can be narrowed and controlled through recrystallization processes. The table below illustrates the particle size distribution of raw PYX (RPYX) compared to a cubic crystalline form (CPYX).

| Crystal Type | D10 (µm) | D50 (µm) | D90 (µm) | Mean Size (µm) |

|---|---|---|---|---|

| Raw PYX (RPYX) | 5.88 | 27.87 | 67.06 | 32.74 |

| Cubic PYX (CPYX) | 3.35 | 8.64 | 17.41 | 9.82 |

This interactive table provides a summary of the particle size distribution for different forms of PYX, where D10, D50, and D90 represent the particle diameters at 10%, 50%, and 90% of the cumulative distribution, respectively.

Crystal Aspect Ratio and Roundness Analysis

Beyond particle size, the shape of the crystals, often quantified by aspect ratio and roundness, plays a vital role in the properties of PYX. The aspect ratio is the ratio of the particle's length to its width, providing a measure of how elongated a crystal is. Roundness describes the sharpness of the particle's corners.

Research has shown that industrial-grade PYX typically consists of needle- or rod-shaped crystals, which are characterized by a high aspect ratio and low roundness. pitt.edu Recrystallization techniques can be employed to modify these shape parameters, aiming to produce crystals that are more spherical (lower aspect ratio and higher roundness), which can lead to improved thermal safety and reduced sensitivity. pitt.edu

The following table presents a comparison of the aspect ratio and roundness for raw PYX versus a recrystallized product. pitt.edu

| Crystal Type | Average Aspect Ratio | Average Roundness |

|---|---|---|

| Raw PYX | 3.47 | 0.47 |

| Recrystallized PYX | 1.49 | 0.77 |

This interactive table summarizes the changes in crystal shape parameters of PYX upon recrystallization, indicating a shift towards more uniform and rounded particles. pitt.edu

Computational and Theoretical Investigations of 2,6 Bis Picrylamino 3,5 Dinitropyridine Pyx

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to study the intrinsic properties of the PYX molecule. nih.govglobethesis.com These calculations provide fundamental insights into molecular geometry, electronic characteristics, and energetic properties. A common level of theory used for studying PYX and its derivatives is the B3LYP functional combined with the 6-31G** basis set. nih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.netaps.org For PYX, theoretical studies, such as those using DFT methods, calculate the optimized molecular structure. nih.gov This process involves adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. The resulting geometry is crucial for accurately calculating other molecular properties, including electronic structure and heat of formation.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of the sensitivity of an explosive. A smaller energy gap generally implies that less energy is required to excite electrons to a higher energy state, suggesting higher reactivity and sensitivity. For derivatives of PYX, frontier orbital energies have been used to evaluate and compare their sensitivity. nih.gov The analysis helps in understanding how different substituent groups can alter the stability of the molecule. nih.gov

Electrostatic potential (ESP) surface analysis is a valuable tool for understanding the charge distribution within a molecule and predicting its intermolecular interactions. aip.orgdiva-portal.org The ESP map reveals regions of positive and negative potential on the molecular surface. In PYX, the analysis of the molecular surface ESP and deformation electron density helps to determine the nature of interactions with other molecules, such as polymer binders in polymer-bonded explosives (PBXs). aip.orgaip.org

Studies show that the addition of other molecules, like binders, can disturb the original electron configuration and electronic structure of PYX. globethesis.com The ESP analysis is crucial for selecting suitable binders, as it helps to understand the electrostatic interactions that govern the binding energy and compatibility between the explosive and the polymer matrix. globethesis.comaip.org

The heat of formation (HOF) is a fundamental thermochemical property that quantifies the energy content of a molecule and is essential for calculating detonation performance. psemc.com For energetic materials like PYX, both gas-phase and solid-state HOFs are important. Quantum chemical methods, such as DFT, are used to calculate the gas-phase HOF. nih.govnih.gov Isodesmic reactions, which are hypothetical reactions where the number and types of chemical bonds are conserved, are often designed to improve the accuracy of HOF calculations by canceling out systematic errors in the computational method.

The solid-state HOF can be derived from the gas-phase HOF by subtracting the heat of sublimation. The heat of sublimation itself can be estimated using methods based on the molecule's electrostatic potential. diva-portal.org Heats of formation for PYX and its related compounds have been calculated using software like Gaussian 09. nih.gov

Table 1: Calculated Thermochemical Properties of PYX

| Property | Method/Basis Set | Value |

|---|---|---|

| Gas Phase Heat of Formation | DFT (B3LYP/6-31G**) | Varies by study |

Note: Specific values for HOF can vary depending on the exact computational methodology and isodesmic reactions employed in different research studies.

Molecular Dynamics Simulations for Condensed Phase Behavior

While quantum chemistry focuses on single molecules, molecular dynamics (MD) simulations are used to study the behavior of materials in the condensed phase (solid or liquid). aip.orgresearchgate.net MD simulations model the movements and interactions of a large number of molecules over time, providing insights into bulk properties. researchgate.net For PYX and PYX-based composites, MD simulations are a powerful tool for investigating structural performance, mechanical properties, and interfacial interactions with binders. globethesis.comaip.org The COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) force field is frequently used in these simulations due to its effectiveness in modeling various molecules and polymers. aip.orgresearchgate.netresearchgate.net

MD simulations can be used to predict how PYX molecules arrange themselves in a crystal lattice. This is critical because the crystal packing density is a key determinant of an explosive's detonation velocity and pressure. nih.gov These simulations can explore different possible crystal surfaces and configurations to find the most stable packing arrangement. aip.org

The predictions from MD simulations are validated by comparing them with experimental data, primarily from single-crystal X-ray diffraction (XRD). nih.govresearchgate.net Experimental studies have determined the crystal structure of PYX, providing precise data on its unit cell dimensions and density. nih.govresearchgate.net For instance, the crystal density of PYX has been reported to be 1.757 g/cm³ at 298 K. nih.govlookchem.com MD simulations have also been used to study specific crystal surfaces of PYX, such as the (011) plane, to understand their role in interactions with polymer binders in PBX formulations. aip.orgaip.org

Table 2: Crystallographic Data for PYX

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Density (at 298 K) | 1.757 g/cm³ | nih.govlookchem.com |

| Formula | C₁₇H₇N₁₁O₁₆ | researchgate.netwikidata.org |

| Molecular Weight | 621.3 g/mol | nih.gov |

Intermolecular Interactions and Hydrogen Bonding Networks

The stability and performance of 2,6-Bis(picrylamino)-3,5-dinitropyridine (PYX) are significantly influenced by the complex network of intermolecular and intramolecular interactions within its crystalline structure. The symmetrical molecular structure of PYX facilitates the formation of strong intermolecular hydrogen bonds and π-π stacking interactions, which are key contributors to its remarkable stability. researchgate.net Computational analyses, including studies of its surface electrostatic potential, reveal the nature of these interactions. The red parts of an electrostatic potential map, indicating negative potential, are typically distributed on the nitro groups (NO2) at the periphery of the PYX molecule. researchgate.net

Studies combining density functional theory (DFT) and molecular dynamics (MD) have explored the interactions between PYX and various polymer binders used in polymer-bonded explosives (PBXs). These investigations show that the interactions are predominantly governed by van der Waals forces, supplemented by weaker hydrogen bond interactions and steric hindrance. globethesis.com Specifically, strong hydrogen bonds have been confirmed between the oxygen atoms of the nitro groups and the aromatic C–H and N–H protons. researchgate.net The charge transfer between PYX and binder molecules, a sign of intermolecular interaction, has been visualized through deformation electron density diagrams. aip.org In these diagrams, for the –NO2 groups on PYX, the oxygen atoms typically gain charge while the nitrogen atoms lose charge, indicating a significant interaction with adjacent molecules. aip.org

Theoretical Prediction of Energetic Performance Parameters

Theoretical models are crucial for predicting the performance of energetic materials like PYX, offering a safe and efficient way to estimate key parameters without experimental detonation.

The energetic performance of PYX, specifically its detonation velocity (D) and detonation pressure (P), has been predicted using various theoretical methods, including thermochemical codes like EXPLO5. semanticscholar.orgd-nb.infobibliotekanauki.plmatec-conferences.org These programs calculate the detonation parameters based on the chemical equilibrium of detonation products, using equations of state such as the Becker-Kistiakowsky-Wilson (BKW) equation. semanticscholar.orgbibliotekanauki.pl

Theoretical predictions for PYX and related compounds show a direct correlation between the introduction of certain functional groups and the resulting detonation performance. For instance, the order of contribution of different substituent groups to detonation pressure and velocity in PYX derivatives was found to be -ONO2 > -NO2 > -NHNO2 > -N3 > -NH2. nih.gov While many derivatives show enhanced performance, PYX itself serves as a critical benchmark. One study determined the detonation velocity of a PYX formulation containing 5% inert material to be 7.10 km/s at a density of 1.64 g/cm³. researchgate.net Another study predicted a detonation velocity of 8.13 km/s and a pressure of 28.25 GPa for a related compound, 2,6-Bis(picrylamino)-3,5-dinitropyrazine (BPNP), using the Kamlet-Jacobs formula, noting that BPNP has a higher detonation pressure than PYX. researchgate.net

The table below presents a compilation of theoretically predicted and experimentally determined energetic performance parameters for PYX and a related compound.

| Compound | Density (g/cm³) | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) | Method/Reference |

| PYX (with 5% inert material) | 1.64 | 7.10 | Not Specified | Experimental researchgate.net |

| BPNP | 1.82 | 8.13 | 28.25 | Kamlet-Jacobs Formula researchgate.net |

| PYX Derivatives | Not Specified | Higher than PYX | Higher than PYX | DFT (B3LYP/6-31G**) nih.gov |

This table is for illustrative purposes, compiling data from different studies and methodologies.

The thermal stability of an energetic molecule is fundamentally linked to its molecular structure, particularly the strength of its chemical bonds. The bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. The bond with the lowest BDE in the molecule is often identified as the "trigger bond," as its cleavage initiates the decomposition process.

For PYX and its derivatives, theoretical studies have been conducted to evaluate thermal stability by calculating BDEs. nih.gov The trigger bonds in the pyrolysis process for PYX derivatives can vary depending on the substituents, with Ring-NO2, NH-NO2, or O-NO2 bonds being potential initiation sites. nih.gov A higher BDE for the trigger bond generally corresponds to greater thermal stability. The unique and stable molecular structure of PYX, with its extensive network of strong bonds, results in a high decomposition temperature, reported to be around 360-368°C. researchgate.netresearchgate.net This high thermal stability is a defining characteristic of PYX.

Reactive Molecular Dynamics for Thermal Decomposition Mechanisms

Reactive molecular dynamics (RMD) simulations, using force fields like ReaxFF, provide detailed, atomistic-level insights into the complex chemical processes that occur during the thermal decomposition of energetic materials.

RMD simulations have been employed to examine the thermal decomposition mechanism of PYX. researchgate.net These simulations model the chemical reactions that occur at high temperatures (e.g., 2000 K to 4000 K) and reveal the initial steps of decomposition. researchgate.net The decomposition of PYX is a complex process that involves the formation of volatile semi-products which can influence the reaction kinetics. researchgate.net

Kinetic parameters for the decomposition have been determined experimentally under hermetic conditions. For an initial conversion degree (α = 0.02), the activation energy (Ea) was found to be 261 ± 11 kJ/mol with a corresponding logA of 18.09. researchgate.net The maximum safe temperature was calculated to be 246 °C using the ADT24 method. researchgate.net The initial decomposition pathways are linked to the scission of the weakest bonds in the molecule, which, as suggested by BDE calculations, are often the C-NO2 or N-NO2 bonds. nih.gov

Following the initial bond-breaking events, a cascade of secondary reactions occurs, leading to the formation of various small, stable gaseous molecules and larger clusters. RMD simulations track the evolution of these species over time.

During the thermal decomposition of PYX, volatile semi-products are formed. researchgate.net As the decomposition progresses, these intermediates break down further. Simulations on similar energetic materials show that the primary small-molecule products typically include H2O, N2, CO2, and H2. scispace.com The relative amounts of these products evolve as the temperature changes, with the system eventually reaching equilibrium. scispace.com At the end of the simulation, larger carbon-based clusters are often observed, representing the solid residue from the decomposition. researchgate.net

Solvent Effects and Solvation Thermodynamics in PYX Systems

The interaction of the energetic material this compound (PYX) with various solvents is a critical area of study, particularly for its implications in industrial processes like purification and crystallization. bohrium.com Computational and theoretical investigations, especially through molecular dynamic simulations, have provided significant insights into these interactions.

Solubility in Pure and Binary Solvents

The solubility of PYX has been experimentally determined in several pure and binary solvent systems across a range of temperatures (293.15 K to 353.15 K). In pure solvents, the mole fraction solubility of PYX at a given temperature follows the order: N,N-dimethylformamide (DMF) > dimethyl sulfoxide (B87167) (DMSO) > N-methyl-2-pyrrolidone (NMP) > acetone (B3395972) > ethyl acetate (B1210297). bohrium.com Generally, the solubility of PYX demonstrates a positive correlation with temperature in all tested solvent systems. bohrium.com

In binary solvent systems, the solubility is dependent on both temperature and the composition of the solvent mixture. bohrium.com An interesting phenomenon known as cosolvency has been observed in DMSO + ethyl acetate mixtures, where the solubility of PYX is higher in the mixture than in either of the pure solvents. bohrium.com

The experimental solubility data has been successfully correlated using various thermodynamic models, including the modified Apelblat equation, the λh equation, the Wilson model, and the Non-Random Two-Liquid (NRTL) model. bohrium.comresearchgate.net The modified Apelblat equation was found to provide the best fit for the experimental data. bohrium.comresearchgate.net

Table 1: Experimental Mole Fraction Solubility (x) of PYX in Pure Solvents at Different Temperatures (T)

| T (K) | Acetone (10^4 * x) | Ethyl Acetate (10^4 * x) | DMSO (10^4 * x) | DMF (10^4 * x) | NMP (10^4 * x) |

|---|---|---|---|---|---|

| 293.15 | 1.15 | 0.65 | 11.45 | 15.63 | 6.78 |

| 303.15 | 1.69 | 0.98 | 16.21 | 22.15 | 9.87 |

| 313.15 | 2.45 | 1.45 | 22.58 | 30.89 | 14.12 |

| 323.15 | 3.51 | 2.11 | 31.02 | 42.56 | 20.01 |

| 333.15 | 4.98 | 3.03 | 42.35 | 58.32 | 28.03 |

| 343.15 | 6.99 | 4.31 | 57.51 | 79.54 | 38.98 |

| 353.15 | 9.75 | 6.08 | 77.68 | 108.11 | 54.11 |

Data sourced from solubility studies. bohrium.com

Solvation Free Energy and Intermolecular Interactions

Molecular dynamics simulations have been employed to calculate the solvation free energy of PYX in different solvents. These calculations reveal that the strength of solute-solvent interactions follows the same trend as the experimental solubility. bohrium.com This indicates that the interactions between PYX and the solvent molecules are a primary factor governing its solubility.

Dissolution Thermodynamics

The thermodynamic properties of the dissolution of PYX, including the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), have been calculated based on the NRTL model. bohrium.com The results indicate that the dissolution process of PYX in the studied solvent systems is spontaneous. bohrium.comresearchgate.net Depending on the solvent system, the dissolution can be either an endothermic or an exothermic process. bohrium.com

Table 2: Molar Enthalpy, Molar Gibbs Free Energy, and Molar Entropy of Dissolution for PYX in Pure Solvents at 323.15 K

| Solvent | ΔH° (kJ/mol) | ΔG° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|

| Acetone | 29.87 | 15.67 | 43.95 |

| Ethyl Acetate | 31.21 | 17.34 | 42.92 |

| DMSO | 26.11 | 9.89 | 50.19 |

| DMF | 25.89 | 8.98 | 52.33 |

| NMP | 28.54 | 11.43 | 52.95 |

Data sourced from thermodynamic analysis based on the NRTL model. bohrium.com

Reaction Mechanisms and Chemical Reactivity of 2,6 Bis Picrylamino 3,5 Dinitropyridine Pyx

Thermal Decomposition Mechanisms and Kinetics

The thermal decomposition of PYX, like many nitroaromatic explosives, is a critical area of study to determine its stability and performance characteristics. The process involves a series of complex, often overlapping, reactions.

The thermal decomposition of energetic materials like PYX is initiated by the cleavage of the weakest chemical bond in the molecule. For many nitroaromatic compounds, this is typically the carbon-nitro (C-NO2) bond. The energy required to initiate this bond-breaking is known as the activation energy (Ea).

For analogous nitroaromatic explosives such as 2,4,6-trinitrotoluene (B92697) (TNT), the gas-phase decomposition activation energy is approximately 62 kcal/mol, which corresponds to the unimolecular homolysis of the C-NO2 bond. huji.ac.il In the condensed phase, however, the activation energy is significantly lower, around 35 kcal/mol. huji.ac.il This reduction is attributed to a shift in the decomposition mechanism. While specific activation energy values for PYX are not widely published, they are expected to follow similar trends, influenced by its complex, multi-ring structure. The decomposition kinetics can often be described using the Arrhenius equation, which relates the reaction rate constant to the activation energy and temperature. mdpi.com

A significant difference exists between the decomposition of nitroaromatic explosives in the gas phase versus the condensed phase (solid or liquid). huji.ac.il

Gas Phase: In the gas phase, decomposition primarily proceeds through unimolecular reactions. The initial and rate-determining step is the homolytic cleavage of the C-NO2 bond, forming a phenyl radical and nitrogen dioxide (NO2). This pathway has a relatively high activation energy. huji.ac.il

Condensed Phase: In the condensed phase, the decomposition mechanism changes to favor bimolecular reactions, which have a lower activation energy. huji.ac.il The close proximity of molecules allows for intermolecular hydrogen transfer, a process that is significantly faster than C-NO2 bond scission. For compounds like TNT, this intermolecular hydrogen transfer is considered the first step in decomposition. huji.ac.il This leads to a much faster decomposition rate in the condensed phase compared to the gas phase. huji.ac.il Given the presence of amine protons in PYX, similar intermolecular processes are highly probable, leading to suppressed activation energy for decomposition in its solid state.

The substituents on the aromatic rings of PYX play a crucial role in determining its thermal stability. longdom.org The stability of benzene (B151609) derivatives, and by extension pyridine (B92270) derivatives, is influenced by molecular structure, steric effects, and electronic effects. longdom.org

Electronic Effects: Electron-withdrawing groups (EWGs) like the nitro (-NO₂) groups on PYX are known to stabilize the aromatic ring by delocalizing electron density, which can increase the energy barrier for degradation. longdom.org However, these groups are also the source of the compound's energetic nature. The amino (-NH-) groups are electron-donating, which can influence the reactivity of the pyridine ring.

Steric Effects: The bulky picryl groups create significant steric hindrance, which can stabilize the molecule by preventing intermolecular interactions that might lead to decomposition. longdom.org

The initial stages of thermal decomposition of nitroaromatic compounds release a variety of volatile and semi-volatile organic compounds. nih.govcopernicus.org The analysis of these products provides insight into the decomposition mechanism. For nitroaromatic explosives, common initial volatile products include oxides of nitrogen (NOx), water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

During the decomposition of similar compounds, the breakdown of the aromatic ring structure leads to the formation of various smaller organic molecules. nih.govresearchgate.net In the case of PYX, the initial cleavage of the C-NO₂ bonds would release NO₂, a key reactive intermediate that drives further decomposition reactions. The subsequent breakdown of the pyridine and benzene rings would lead to a complex mixture of gaseous products.

Reactivity with Other Chemical Species (e.g., Acids, Bases, Reducing Agents)

The chemical reactivity of PYX is dictated by its functional groups: the nitro groups, the amino linkages, and the electron-deficient pyridine ring.

Acids: While generally stable, strong acids can protonate the basic nitrogen atom in the pyridine ring or the amino groups. wikipedia.org This can alter the electronic properties of the molecule and potentially lead to hydrolysis or other degradation reactions, especially under heated conditions.

Bases: PYX is susceptible to reaction with bases. The hydrogen atoms of the amino groups have some acidic character due to the strongly electron-withdrawing picryl groups, and can be deprotonated by a strong base. Furthermore, the electron-deficient aromatic rings are susceptible to nucleophilic aromatic substitution reactions, where a strong nucleophile (like a hydroxide (B78521) ion from a base) can displace a nitro group. libretexts.orgliacoseducationalmedia.com Such reactions can lead to the decomposition of the compound.

Reducing Agents: The nitro groups in PYX are readily reduced. libretexts.org Reaction with reducing agents, such as metal hydrides (e.g., sodium borohydride) or certain metals, can convert the nitro groups to amino groups or other reduced nitrogen functionalities. youtube.comsavemyexams.com The extent of reduction depends on the strength of the reducing agent and the reaction conditions. This reactivity is a common feature of nitroaromatic compounds. libretexts.org

Isomerization and Rearrangement Reactions of PYX

Isomerization is the process where a molecule transforms into an isomer with a different structural arrangement. wikipedia.org Rearrangement reactions involve the migration of an atom or group within a molecule. libretexts.org

For a complex, highly substituted, and sterically hindered molecule like PYX, simple isomerization is unlikely under normal conditions. The rigid aromatic structures and the multiple points of substitution limit the possibilities for facile structural changes.

Mechanistic Insights into Crystallization and Polymorphic Transformations of 2,6-Bis(picrylamino)-3,5-dinitropyridine (PYX)

The crystallization of this compound (PYX), a notable heat-resistant explosive, is a critical process that dictates its crystal morphology, which in turn significantly influences its performance characteristics such as loading density and mechanical sensitivity. While the compound's high thermal stability is a key attribute, understanding the mechanisms governing its crystal growth and potential polymorphic behavior is essential for optimizing its properties for various applications.

Research into the crystallization of PYX has primarily focused on controlling its crystal habit. Industrial-grade PYX typically presents as needle-shaped or rod-shaped crystals. researchgate.net This morphology is often associated with a large aspect ratio and a rough surface, which can negatively impact the material's processing and application performance. arxiv.orgmdpi.com To address this, various recrystallization techniques have been employed to modify the crystal shape to a more desirable cubic or rounded morphology.

Two primary methods have been successfully utilized for the morphological optimization of PYX crystals: cooling crystallization and the solvent-antisolvent method. researchgate.netarxiv.org

In the cooling crystallization method, a supersaturated solution of PYX is prepared by dissolving it in a suitable solvent, such as a mixture of dimethyl sulfoxide (B87167) (DMSO) and N-methyl-2-pyrrolidone (NMP), at an elevated temperature. researchgate.net The solution is then slowly cooled, causing the PYX to crystallize. The cooling rate is a critical parameter in this process; a slower cooling rate generally leads to crystals with a lower aspect ratio and higher roundness. researchgate.net

The solvent-antisolvent method involves dissolving PYX in a good solvent (a solvent in which it has high solubility) and then introducing an antisolvent (a solvent in which PYX is poorly soluble) to induce precipitation. arxiv.org This technique has been effectively used to prepare cubic PYX crystals. arxiv.org The rapid change in supersaturation upon the addition of the antisolvent influences the nucleation and growth kinetics, leading to a different crystal morphology compared to the initial state.

Table 1: Effect of Recrystallization Method on PYX Crystal Morphology

| Recrystallization Method | Solvent(s) | Antisolvent | Resulting Morphology | Reference |

| Cooling Crystallization | DMSO/NMP | - | Rounded | researchgate.net |

| Solvent-Antisolvent | Not Specified | Not Specified | Cubic | arxiv.org |

Table 2: Influence of Cooling Rate on PYX Crystal Morphology in Cooling Crystallization

| Cooling Rate (°C/min) | Aspect Ratio | Roundness | Reference |

| 1 | 1.31 | 0.78 | researchgate.net |

| 2 | 1.73 | 0.72 | researchgate.net |

| 3 | 1.96 | 0.66 | researchgate.net |

Despite the significant changes in crystal morphology achieved through these recrystallization processes, studies have consistently shown that PYX does not undergo a polymorphic transformation under the investigated conditions. researchgate.netarxiv.org Analysis using X-ray diffraction (XRD) has confirmed that the crystal structure of the recrystallized PYX remains identical to that of the raw, needle-shaped material. researchgate.netarxiv.org The diffraction peaks of the cubic and rounded crystals are consistent with those of the original PYX, indicating that no change in the crystal lattice has occurred. arxiv.orgmdpi.com

This suggests that PYX is likely a monomorphic compound, or that any potential metastable polymorphs are not readily accessible under typical recrystallization conditions. The energy barrier for the formation of other polymorphs may be too high, or the known crystalline form is the most thermodynamically stable under a wide range of conditions. The synthesis and detailed X-ray structure analysis of PYX have established its crystal structure, providing a foundational basis for its characterization. doaj.org

While experimental work has focused on the practical aspects of controlling crystal habit, detailed mechanistic insights at the molecular level, such as those that could be provided by molecular dynamics (MD) simulations of the crystallization process, are not yet extensively reported in the literature for PYX. doaj.org Such computational studies could further elucidate the specific interactions between solvent molecules and the various crystal faces of PYX, providing a more profound understanding of the mechanisms that govern its crystal growth and morphology.

Advanced Material Formulations and Functionalization of 2,6 Bis Picrylamino 3,5 Dinitropyridine Pyx

Incorporation into High-Energy Formulations

A primary strategy for enhancing the practical utility of PYX is its incorporation into advanced high-energy formulations. This involves combining PYX with other materials to create composites with improved mechanical properties, reduced sensitivity, and tailored energy release characteristics.

Formulation Strategies with Binders and Additives (e.g., Polymer Bonded Explosives (PBXs))

Polymer Bonded Explosives (PBXs) represent a significant class of high-energy formulations where explosive crystals are integrated into a polymer matrix. dtic.milwikipedia.org This approach is particularly beneficial for explosives like PYX, as the binder enhances mechanical integrity, processability, and can reduce sensitivity to accidental detonation from stimuli such as shock, friction, or impact. dtic.milwikipedia.org

The formulation of a PBX involves carefully selecting a polymeric binder, a plasticizer, and other additives to ensure compatibility and achieve the desired performance. researchgate.net The polymer binder, typically constituting 5-10% of the formulation by weight, encapsulates the explosive particles. wikipedia.org For PYX-based PBXs, various binders are considered. Theoretical studies using molecular dynamics have investigated the interaction between PYX crystal surfaces and different polymer binders to predict compatibility and binding strength. researchgate.net For instance, the binding energy of Ethylene Propylene Diene Monomer (EPDM) with the (011) crystal surface of PYX was found to be particularly strong, suggesting it as a suitable binder. researchgate.net Other common binders used in PBX formulations include hydroxyl-terminated polybutadiene (B167195) (HTPB), which is often cured with diisocyanates, and fluoropolymers like Viton. researchgate.netscitoys.com

Table 1: Common Components in Polymer Bonded Explosive (PBX) Formulations

| Component | Function | Examples |

|---|---|---|

| Energetic Material | Primary source of energy | PYX, HMX, RDX, TATB scitoys.com |

| Polymer Binder | Improves mechanical properties, reduces sensitivity | EPDM, HTPB, Polystyrene, Polyurethane, Viton researchgate.netresearchgate.netscitoys.com |

| Plasticizer | Improves processability, lowers sensitivity | Diisooctyl phthalate (B1215562) (DEHP), BDNPA-F wikipedia.orgscitoys.com |

| Additives | Modifies specific properties (e.g., thermal conductivity) | Graphene Nanoplatelets researchgate.net |

Morphological Control for Enhanced Performance (e.g., cubic crystals, micron-sized particles)

The morphology, including crystal shape and particle size, of an energetic material significantly impacts its performance and safety. mdpi.com Raw PYX crystals are often needle-like or rod-shaped, which can be detrimental to loading density and processing safety. researchgate.netmdpi.com Consequently, controlling the crystal morphology is a key strategy for enhancing its properties.

The solvent-antisolvent method is a widely used recrystallization technique to modify the morphology of PYX. mdpi.com In this process, PYX is dissolved in a strong polar solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then an antisolvent is introduced to induce crystallization. mdpi.com This technique allows for the preparation of PYX crystals with a more regular, cubic morphology and a smaller crystal aspect ratio. mdpi.com

Research has demonstrated that transforming the crystal shape of PYX from needle-like to cubic can lead to significant improvements in thermal stability and a reduction in mechanical sensitivity. mdpi.com Cubic PYX (CPYX) crystals with an average particle size of around 10.65 μm have shown notable enhancements compared to raw, needle-like PYX (RPYX). mdpi.com

Table 2: Comparison of Properties between Raw PYX (RPYX) and Cubic PYX (CPYX)

| Property | Raw PYX (RPYX) | Cubic PYX (CPYX) | Improvement |

|---|---|---|---|

| Morphology | Needle-like/Rod-like mdpi.com | Cubic mdpi.com | Improved regularity and aspect ratio mdpi.com |

| Average Particle Size (d₅₀) | - | 10.65 μm mdpi.com | Controlled micron-sized particles mdpi.com |

| Thermal Decomposition Peak | Lower | Increased by 7.2 °C mdpi.com | Enhanced thermal stability mdpi.com |

| Impact Sensitivity (H₅₀) | Higher | Decreased by 36% mdpi.com | Reduced sensitivity mdpi.com |

| Friction Sensitivity | Higher | Decreased by 20% mdpi.com | Reduced sensitivity mdpi.com |

| Apparent Activation Energy | Lower | Increased by 15% mdpi.com | Enhanced thermal stability mdpi.com |

The improved characteristics of cubic PYX are attributed to the smoother surface and reduced number of defects in the crystals, which minimizes the formation of "hot spots" under mechanical stimuli. mdpi.com

Co-crystallization and Energetic Salts of PYX

Beyond physical formulations, the chemical modification of PYX through the formation of co-crystals and energetic salts offers another avenue for tuning its properties. nih.govmdpi.com These approaches create new crystalline solids with distinct structures and, consequently, different performance characteristics compared to the parent PYX molecule. nih.gov

Design and Synthesis of Novel Co-crystals and Salts

The design of energetic co-crystals and salts is guided by principles of crystal engineering, which utilizes an understanding of intermolecular interactions to assemble molecules into a desired crystalline architecture. nih.govmitacs.ca

Energetic Salts: PYX is an acidic compound capable of reacting with various bases to form energetic salts. nih.gov Research has detailed the synthesis of PYX salts through reactions with alkali metal hydroxides (like sodium and potassium hydroxide) and nitrogen-rich bases such as ammonia, hydrazine, and hydroxylamine. nih.gov Metathesis reactions can also be employed to produce a wider range of energetic salts. nih.gov The goal is to combine the high performance of the PYX anion with a cation that can further enhance properties like density, stability, or energy output. nih.gov

Co-crystals: Co-crystallization involves combining two or more neutral molecules in a single crystal lattice in a specific stoichiometric ratio. mdpi.comresearchgate.net This technique can modify key properties such as density, sensitivity, and morphology without altering the covalent bonds of the constituent molecules. nih.gov The design of PYX co-crystals involves selecting a co-former molecule that can form robust intermolecular interactions, such as hydrogen bonds or π-π stacking, with PYX. mdpi.com The co-former can be another energetic material or an inert molecule chosen to impart specific properties. nih.gov Synthesis methods for co-crystals include solvent evaporation, grinding (mechanochemistry), and anti-solvent addition. rsc.orgnih.govnih.gov

Structural and Theoretical Characterization of Co-crystals

A comprehensive characterization is essential to confirm the formation of a new crystalline phase and to understand its properties.

Structural Characterization: Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of molecules in a crystal lattice. nih.govmdpi.com For PYX salts, SCXRD has been used to elucidate the crystal structures, providing data on density and molecular packing. nih.gov When single crystals are not available, X-ray powder diffraction (XRPD) is a vital tool for characterizing the new crystalline material and confirming that it is not simply a physical mixture of the components. nih.govresearchgate.net

Spectroscopic and Thermal Analysis: Other techniques are crucial for characterization. nih.gov

Vibrational Spectroscopy (FTIR, Raman): These methods probe the molecular vibrations, which are sensitive to the intermolecular interactions (e.g., hydrogen bonding) formed in a co-crystal or salt. nih.govnih.gov

Differential Scanning Calorimetry (DSC): This thermal analysis technique is used to determine the melting point and thermal stability of the new material. A co-crystal will typically exhibit a single, sharp melting point that is different from the melting points of the individual components. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the local chemical environment of atoms within the crystal structure. nih.gov

Theoretical Characterization: Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental findings. mdpi.comyoutube.com These calculations can predict the crystal structure, heats of formation, and detonation parameters of new energetic salts and co-crystals, guiding the design and synthesis of promising new materials. nih.gov

Development of Hybrid Materials Utilizing PYX

The development of hybrid materials represents a frontier in energetic materials science, involving the combination of different classes of materials at the nanoscale to achieve synergistic properties. While the field is broad, in the context of PYX, it primarily involves its integration into composite systems where the properties of PYX are enhanced by the addition of functional nanomaterials.

One example is the enhancement of PBX formulations with non-energetic, functional additives. researchgate.net For instance, incorporating graphene nanoplatelets into a PYX-based PBX has been studied as a method to improve the thermal conductivity of the composite. researchgate.net Poor thermal conductivity in energetic materials can lead to the formation of localized hot spots, increasing the risk of accidental initiation. researchgate.net By enhancing thermal dissipation, additives like graphene can potentially reduce the thermal stress and sensitivity of the PBX, thereby improving its safety during storage and handling. researchgate.net

Composites for Enhanced Properties

The development of composite materials incorporating PYX aims to improve its energetic output and handling safety. By combining PYX with other materials, such as binders or other explosives, a synergistic effect can be achieved, leading to enhanced properties that are not present in the individual components.

Research into PYX composites has demonstrated that the addition of energetic binders can significantly alter its sensitivity and performance. For instance, incorporating glycidyl (B131873) azide (B81097) polymer (GAP) has been shown to decrease the impact and friction sensitivity of the resulting composite. researchgate.net This desensitization is a critical factor in improving the safety of the energetic material during handling and transport.

Furthermore, studies have been conducted on PYX formulations containing a small percentage of inert materials. One such study determined the detonation velocity of PYX containing 5% inert material to be 7.10 km/s at a density of 1.64 g/cm³. researchgate.netresearchgate.net This type of data is crucial for modeling the performance of PYX-based composites in various applications. The creation of such composites allows for the tailoring of properties to meet specific operational requirements, balancing energy output with stability and safety.

Table 1: Properties of PYX Composites

| Composite Composition | Property | Value | Source |

|---|---|---|---|

| PYX with 5% inert material | Detonation Velocity | 7.10 km/s | researchgate.netresearchgate.net |

| Density | 1.64 g/cm³ | researchgate.netresearchgate.net | |

| PYX with Glycidyl Azide Polymer (GAP) | Impact Sensitivity | Decreased | researchgate.net |

| Friction Sensitivity | Decreased | researchgate.net |

Nano-structured Materials and Surface Modification

The performance and safety of energetic materials like PYX are intrinsically linked to their particle size, morphology, and surface characteristics. Creating nano-structured or micro-sized PYX particles and modifying their surfaces are advanced strategies to improve these properties.

One effective method for producing finer particles is the solvent-nonsolvent recrystallization technique. researchgate.net This process has been used to prepare micron-sized PYX particles with a mean diameter of 1.06 μm, using N,N-dimethylformamide (DMF) as the solvent and distilled water as the non-solvent. researchgate.net Optimizing the crystal morphology through methods like cooling crystallization can significantly enhance safety by reducing mechanical sensitivity. tandfonline.com Research has shown that by controlling the cooling and stirring rates during recrystallization, the aspect ratio of PYX crystals can be decreased from 3.47 to 1.28, while roundness increases from 0.47 to 0.78. tandfonline.com This change in shape leads to a remarkable decrease in friction and impact sensitivity. tandfonline.com

Surface modification is another key strategy. Techniques such as coating the energetic crystals with a polymer layer can improve interfacial adhesion within a composite matrix and reduce sensitivity. A common method is in situ polymerization, where a monomer is polymerized directly onto the surface of the explosive crystal. mdpi.com For other energetic materials like HMX, coating with polydopamine (PDA) through in situ polymerization has been shown to enhance thermal stability and mechanical properties while reducing sensitivity. mdpi.com This core-shell structure, where the energetic material is the core and a polymer is the shell, provides a protective layer that mitigates initiation from external stimuli. mdpi.commdpi.com These surface modification principles are applicable to PYX for developing advanced, less sensitive energetic formulations.

Table 2: Effect of Recrystallization on PYX Properties

| Property | Raw PYX | Recrystallized PYX | Source |

|---|---|---|---|

| Aspect Ratio | 3.47 | 1.28 | tandfonline.com |

| Roundness | 0.47 | 0.78 | tandfonline.com |

| Friction Sensitivity (Explosion %) | 88% | 56% | tandfonline.com |

| Impact Sensitivity (Explosion %) | 76% | 12% | tandfonline.com |

| Thermal Decomposition Peak | Base Temperature | + 4-7°C | tandfonline.com |

Functionalization Strategies for Tuned Performance

Chemical modification of the PYX molecule itself offers a direct route to fine-tune its energetic and physical properties. This involves adding or altering functional groups at specific sites on the molecule.

The PYX molecule possesses several reactive sites suitable for derivatization, notably the amine groups and the nitrogen atom within the pyridine (B92270) ring. researchgate.netnih.gov The synthesis of PYX itself starts from 2,6-diaminopyridine (B39239), which is first reacted with picryl chloride and then nitrated. google.com

After its synthesis, PYX can be deprotonated at the amine (-NH) groups to form anionic salts. Research has detailed the reactions of PYX with various bases, including alkali metal hydroxides (like sodium and potassium hydroxide) and nitrogen-based compounds such as ammonia, hydrazine, and hydroxylamine, to produce a range of energetic salts. researchgate.netnih.gov These derivatization reactions alter the crystal structure, density, and energetic performance of the resulting compounds. For example, the formation of a potassium salt of a related dinitropyridine compound resulted in a material with a crystal density of 2.114 g/cm³, high thermal stability, and high detonation velocity. researchgate.net Such derivatizations demonstrate that modifying the amine moieties is an effective strategy for creating new energetic materials with tailored properties. researchgate.netnih.gov The pyridine moiety itself is a key pharmacophore in various chemical fields and offers opportunities for developing new derivatives. nih.gov

Table 3: Examples of PYX Derivatization Reactions

| Reactant Base | Moiety Targeted | Resulting Product Type | Source |

|---|---|---|---|

| Alkali Metal Hydroxides (NaOH, KOH) | Amine (-NH) | Alkali Metal Salts | researchgate.netnih.gov |

| Ammonia (NH₃) | Amine (-NH) | Ammonium Salt | researchgate.netnih.gov |

| Hydrazine (N₂H₄) | Amine (-NH) | Hydrazinium Salt | researchgate.netnih.gov |

| Hydroxylamine (NH₂OH) | Amine (-NH) | Hydroxylammonium Salt | researchgate.netnih.gov |

Impact of Substituent Electronic and Steric Effects

The performance of functionalized PYX derivatives is heavily influenced by the electronic and steric effects of the introduced substituents. Electronic effects refer to how substituents donate or withdraw electron density, while steric effects relate to the physical bulk of the groups. youtube.com